

# Application Notes & Protocols: Creation and Analysis of BUR1 Temperature-Sensitive Mutants

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## Compound of Interest

Compound Name: *BUR1*

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## Introduction to BUR1 Kinase

The *Saccharomyces cerevisiae* protein kinase **Bur1**, along with its cyclin partner Bur2, forms a cyclin-dependent kinase (CDK) complex essential for cell viability.[1] This complex plays a critical role in the regulation of transcription elongation by RNA polymerase II.[2][3] **Bur1** has been shown to phosphorylate the C-terminal domain (CTD) of the largest subunit of RNA polymerase II, Rpb1, in vitro, although its in vivo substrate specificity is still under investigation.[2][3] Beyond transcription, **Bur1** is implicated in other crucial cellular processes, including the regulation of histone methylation by Set2, telomere length maintenance, and cell cycle progression in coordination with the TORC1 signaling pathway.[1][4][5]

Temperature-sensitive (ts) mutants are invaluable tools for studying the function of essential genes like **BUR1**. These mutants function normally at a permissive temperature but lose function at a higher, restrictive temperature, allowing for conditional inactivation of the protein.[6][7] This conditional phenotype enables researchers to dissect the immediate consequences of losing **Bur1** function, providing insights into its diverse roles in the cell. The study of **bur1** ts mutants has revealed phenotypes such as sensitivity to the drugs 6-azauracil (6AU) and mycophenolic acid (MPA), which are indicative of transcription elongation defects.[2][8] Furthermore, genetic interaction studies have shown synthetic lethality or sickness with

mutations in other elongation factors like CTK1 and SPT5, further solidifying **Bur1**'s role in transcription.[\[2\]](#)[\[8\]](#)

These application notes provide detailed protocols for the creation and analysis of **BUR1** temperature-sensitive mutants, offering a valuable resource for researchers investigating transcription, cell cycle control, and other **Bur1**-mediated cellular processes.

## Experimental Protocols

### Protocol for Generating **BUR1** Temperature-Sensitive Mutants via Plasmid Shuffling

This protocol describes the generation of **bur1** temperature-sensitive alleles using a plasmid shuffling technique, a common method for studying essential genes in yeast.[\[6\]](#)[\[8\]](#)

Materials:

- *S. cerevisiae* strain heterozygous for a **bur1** deletion (**bur1Δ/BUR1**)
- A URA3-marked plasmid carrying the wild-type **BUR1** gene (e.g., pRS316-**BUR1**)
- A LEU2-marked centromeric plasmid for cloning mutagenized **BUR1** (e.g., pRS315)
- PCR primers for amplifying the **BUR1** open reading frame
- Taq DNA polymerase and dNTPs
- Yeast transformation reagents (e.g., lithium acetate, PEG)
- Selective media: SC-Ura, SC-Leu, and SC complete plates containing 5-fluoroorotic acid (5-FOA)

Procedure:

- Mutagenesis of **BUR1**:
  - Amplify the **BUR1** open reading frame (ORF) by error-prone PCR to introduce random mutations. Alternatively, use site-directed mutagenesis to target specific residues.[\[9\]](#)

- Co-transform the PCR product and a linearized LEU2-marked centromeric vector into the **bur1Δ/BUR1** heterozygous diploid strain already carrying the URA3-marked wild-type **BUR1** plasmid.
- In vivo homologous recombination in yeast will generate a library of plasmids carrying various **bur1** mutant alleles.
- Select for transformants on SC-Leu-Ura plates.
- Sporulation and Haploid Selection:
  - Induce sporulation of the diploid transformants.
  - Isolate haploid cells that have inherited the **bur1Δ** allele and both the URA3-marked wild-type **BUR1** plasmid and a LEU2-marked mutant **bur1** plasmid.
- Plasmid Shuffling:
  - Plate the haploid cells onto SC-Leu plates containing 5-FOA. 5-FOA is toxic to cells expressing the URA3 gene, thus selecting for cells that have lost the URA3-marked plasmid carrying the wild-type **BUR1** gene.
  - Only cells with a functional, plasmid-borne **bur1** mutant allele will be able to grow.
- Screening for Temperature Sensitivity:
  - Replica-plate the colonies from the 5-FOA plates onto two sets of SC-Leu plates.
  - Incubate one set at a permissive temperature (e.g., 25°C or 30°C) and the other set at a restrictive temperature (e.g., 37°C).<sup>[6][8]</sup>
  - Identify colonies that grow at the permissive temperature but fail to grow at the restrictive temperature. These are your candidate **bur1** temperature-sensitive mutants.

## Protocol for Phenotypic Analysis of **bur1** ts Mutants

This protocol details the characterization of the generated **bur1** ts mutants.

#### Materials:

- Wild-type and **bur1** ts mutant yeast strains
- Yeast extract-peptone-dextrose (YPD) plates
- Synthetic complete (SC) plates
- Stock solutions of 6-azauracil (6AU) and mycophenolic acid (MPA)
- Sterile water or appropriate buffer for serial dilutions

#### Procedure:

- Growth at Permissive and Restrictive Temperatures:
  - Grow wild-type and **bur1** ts mutant strains in liquid YPD medium to mid-log phase at the permissive temperature (e.g., 25°C).
  - Prepare 10-fold serial dilutions of each culture.
  - Spot 5 µL of each dilution onto two YPD plates.
  - Incubate one plate at the permissive temperature (e.g., 30°C for 2 days) and the other at the restrictive temperature (e.g., 37°C for 2 days).[\[8\]](#)
  - Observe and document the growth differences.
- Drug Sensitivity Assays:
  - Prepare SC plates containing various concentrations of 6AU (e.g., 75 µg/ml) or MPA (e.g., 15 µg/ml).[\[8\]](#)
  - Prepare serial dilutions of wild-type and **bur1** ts mutant strains as described above.
  - Spot the dilutions onto the drug-containing plates and control SC plates.
  - Incubate the plates at the permissive temperature (e.g., 30°C) for 2-3 days.

- Compare the growth of mutant strains to the wild-type on the drug-containing plates.

## Protocol for Chromatin Immunoprecipitation (ChIP) Analysis of Transcription Elongation

This protocol is used to assess the effect of **bur1** mutations on the association of RNA polymerase II with transcribed genes.

Materials:

- Wild-type and **bur1** ts mutant yeast strains
- Formaldehyde
- Glycine
- Lysis buffer
- Antibody against a subunit of RNA polymerase II (e.g., Rpb1 or Rpb3)
- Protein A/G magnetic beads
- Wash buffers
- Elution buffer
- Proteinase K
- Reagents for DNA purification, qPCR primers for promoter and coding regions of specific genes.

Procedure:

- Cell Culture and Cross-linking:
  - Grow wild-type and **bur1** ts mutant strains at the permissive temperature to mid-log phase.

- Shift a portion of the cultures to the restrictive temperature for a defined period (e.g., 2-4 hours) to inactivate **Bur1**.<sup>[8]</sup>
- Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 20 minutes at room temperature.
- Quench the cross-linking reaction by adding glycine.
- Cell Lysis and Chromatin Shearing:
  - Harvest and wash the cells.
  - Lyse the cells to release the nuclei.
  - Shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.
- Immunoprecipitation:
  - Incubate the sheared chromatin with an antibody specific for RNA polymerase II overnight at 4°C.
  - Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
  - Wash the beads extensively to remove non-specific binding.
- Elution and DNA Purification:
  - Elute the complexes from the beads.
  - Reverse the cross-links by incubating at 65°C.
  - Treat with RNase A and Proteinase K to remove RNA and protein.
  - Purify the immunoprecipitated DNA.
- Quantitative PCR (qPCR) Analysis:

- Perform qPCR using primers specific to the promoter and different regions along the coding sequence of one or more actively transcribed genes.
- Analyze the relative enrichment of RNA polymerase II at different gene regions in the wild-type and **bur1** ts mutant strains at both permissive and restrictive temperatures. A decrease in the ratio of 3' end to promoter cross-linking in the mutant at the restrictive temperature suggests a defect in transcription elongation.[2][3]

## Data Presentation

**Table 1: Phenotypes of Characterized **bur1** Temperature-Sensitive Alleles**

Allele	Growth at 30°C	Growth at 37°C	Growth at 12°C	Sensitivity to 6AU (75 µg/ml)	Sensitivity to MPA (15 µg/ml)	Reference
Wild-type	+++	+++	+++	-	-	[8]
bur1-2	+++	-	+/-	++	++	[2]
bur1-23	+++	-	-	++	++	[8]
sgv1-1	+++	-	-	Not Reported	Not Reported	[2]
bur1-CΔ	+++	+++	+++	Not Reported	Not Reported	[2]
bur1-267	Growth Defect	Severe Growth Defect	Not Reported	Not Reported	Rapamycin Sensitive	[5][10]

Legend: +++ (wild-type growth), ++ (reduced growth), +/- (very weak growth), - (no growth).

**Table 2: Genetic Interactions of **bur1** Alleles**

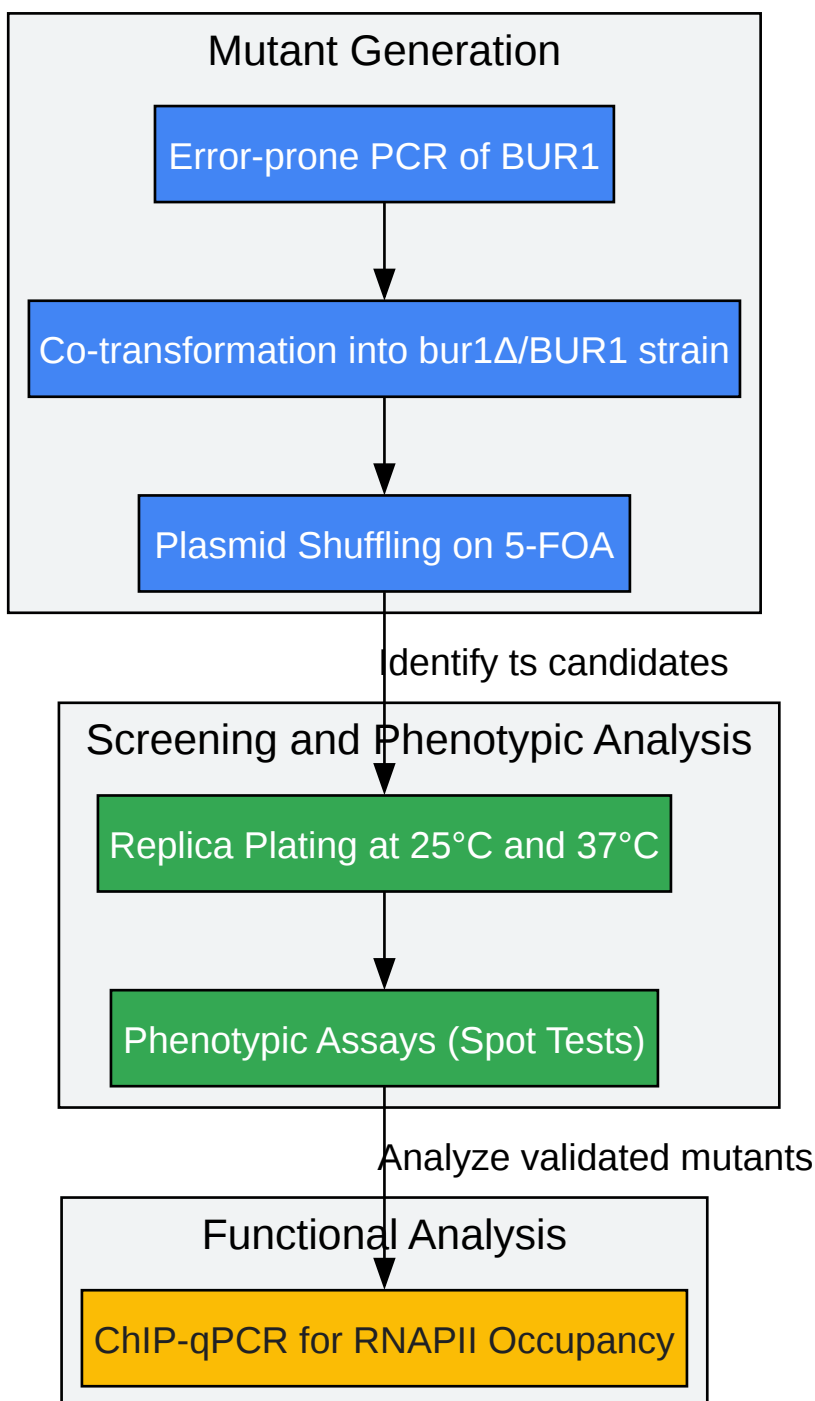
bur1 Allele	Interacting Gene	Genetic Interaction	Reference
bur1 mutants	ctk1Δ	Synthetic Lethality	[8]
bur1 mutants	spt5-194	Synthetic Lethality	[8]
bur1Δ	set2Δ	Suppression of growth defect	[4][11]
bur1-267	vac17Δ	Synthetic Growth Defect	[5][10]

## Visualization of Pathways and Workflows

### Workflow for Creation and Analysis of bur1 ts Mutants



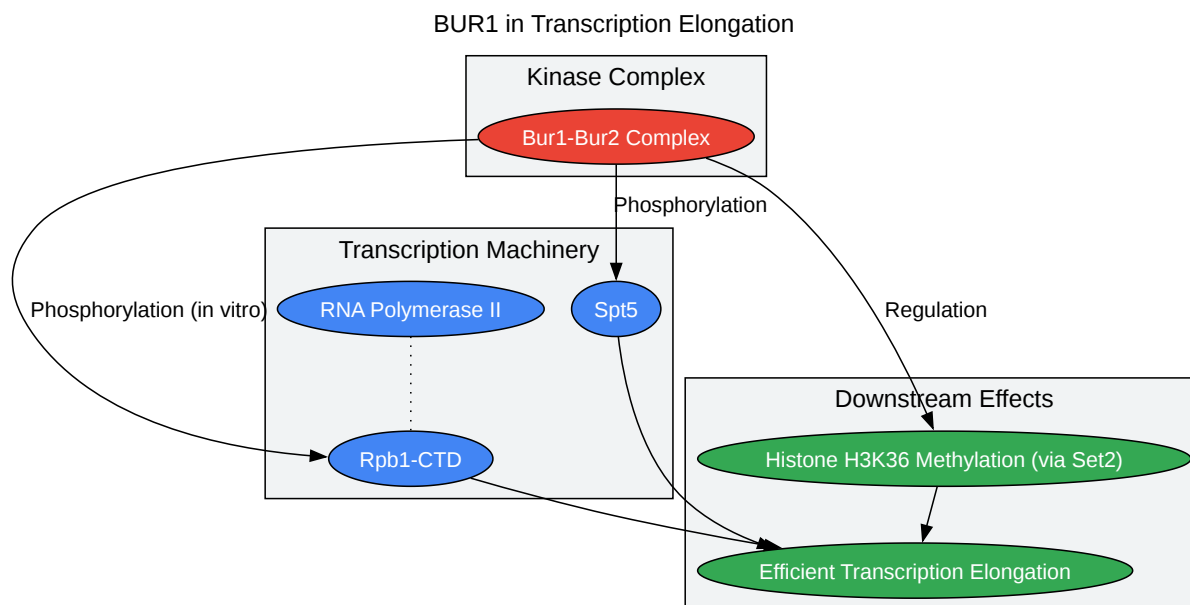
## Workflow for BUR1 ts Mutant Analysis



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Caption: A flowchart outlining the key steps for generating and characterizing **BUR1** ts mutants.

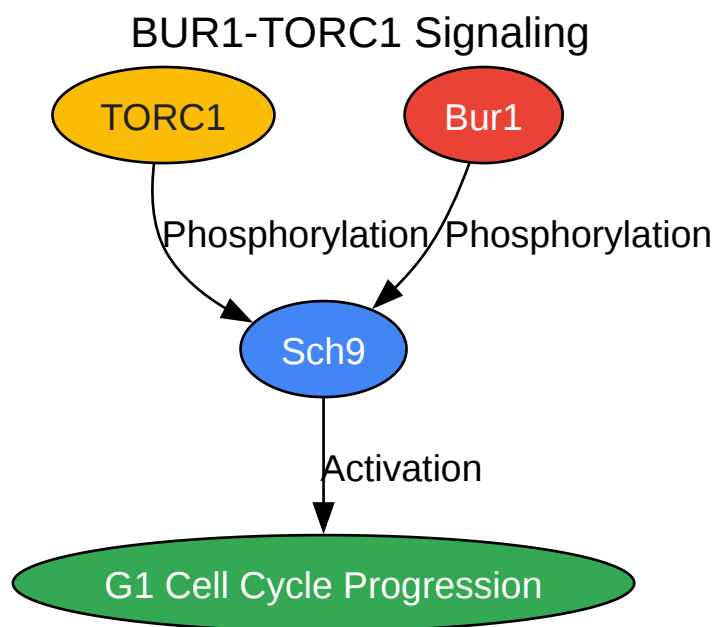
## BUR1's Role in Transcription Elongation



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Caption: The role of the **Bur1**-Bur2 complex in regulating transcription elongation factors.

## BUR1 and TORC1 Signaling in Cell Cycle Progression



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Caption: A simplified diagram of the parallel signaling from **BUR1** and TORC1 to Sch9.

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